molecular formula C14H13FN2O2S B5769440 N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide

N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide

Cat. No. B5769440
M. Wt: 292.33 g/mol
InChI Key: HAMBIHQCGXJFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide, also known as THAL-SNS-032, is a small molecule inhibitor that has shown potential in the treatment of various cancers. This compound has been extensively studied in preclinical models, and its mechanism of action has been elucidated.

Mechanism of Action

N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide inhibits the activity of cyclin-dependent kinases (CDKs) 7 and 9, which are involved in the regulation of transcription. CDK7 and CDK9 phosphorylate the C-terminal domain of RNA polymerase II, which is necessary for transcription elongation. By inhibiting CDK7 and CDK9, N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide prevents transcription elongation and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been shown to have other biochemical and physiological effects. For example, N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been shown to inhibit the replication of the human immunodeficiency virus (HIV) by inhibiting CDK9, which is necessary for HIV transcription. Furthermore, N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels, by inhibiting the activity of vascular endothelial growth factor (VEGF).

Advantages and Limitations for Lab Experiments

One advantage of N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide is that it has been extensively studied in preclinical models, and its mechanism of action has been elucidated. Furthermore, N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been shown to have potential as a combination therapy for cancer treatment. However, one limitation of N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide is that its synthesis method has a relatively low yield, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide. One direction is to further investigate its potential as a combination therapy for cancer treatment. Another direction is to investigate its potential as a treatment for other diseases, such as HIV and angiogenesis-related disorders. Furthermore, research can be conducted to improve the synthesis method of N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide to increase its yield and availability for research purposes.

Synthesis Methods

The synthesis of N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to give the corresponding acid chloride. This is then reacted with N-(5-fluoro-2-methylphenyl)glycine methyl ester to give the corresponding amide. Finally, the amide is hydrolyzed to give N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of various cancers, including multiple myeloma, acute lymphoblastic leukemia, and mantle cell lymphoma. In these studies, N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as bortezomib and doxorubicin. These findings suggest that N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide may have potential as a combination therapy for cancer treatment.

properties

IUPAC Name

N-[2-(5-fluoro-2-methylanilino)-2-oxoethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2S/c1-9-4-5-10(15)7-11(9)17-13(18)8-16-14(19)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMBIHQCGXJFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}thiophene-2-carboxamide

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